molecular formula C9H17NO2 B15424267 3-Butyl-4-ethyl-1,3-oxazolidin-2-one CAS No. 105873-72-1

3-Butyl-4-ethyl-1,3-oxazolidin-2-one

Cat. No.: B15424267
CAS No.: 105873-72-1
M. Wt: 171.24 g/mol
InChI Key: LQVJBCUSAAMPKC-UHFFFAOYSA-N
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Description

3-Butyl-4-ethyl-1,3-oxazolidin-2-one is a synthetic oxazolidin-2-one derivative of significant interest in medicinal and organic chemistry. The oxazolidin-2-one core is a privileged scaffold in drug discovery, most notably for its potent antibacterial properties. Since the discovery of anti-bacterial activity in this class by DuPont in 1987, compounds like linezolid and tedizolid have been developed as crucial agents against Gram-positive bacteria, including drug-resistant strains like MRSA . These therapeutics typically function by inhibiting bacterial protein synthesis, and novel derivatives are actively investigated to overcome resistance and expand the spectrum of activity . Beyond its direct pharmacological potential, this compound serves as a valuable chiral auxiliary and synthetic intermediate in asymmetric synthesis . The structure, featuring a butyl and ethyl substituent, contributes to its lipophilicity and steric profile, making it a useful building block for constructing more complex, bioactive molecules. The synthesis of such 4,5-disubstituted oxazolidin-2-ones can be achieved through advanced methods like asymmetric aldol reactions followed by a modified Curtius rearrangement, which allows for excellent diastereocontrol and access to vicinal stereogenic centers . Researchers can utilize this compound to explore new antibacterial agents or as a key intermediate in the synthesis of natural products and other functionalized heterocyclic systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

105873-72-1

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-butyl-4-ethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-3-5-6-10-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3

InChI Key

LQVJBCUSAAMPKC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(COC1=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aromatic Substituents : this compound’s alkyl groups increase lipophilicity compared to Furazolidone’s polar nitrofuryl group (log Kow: -0.04 ).
  • Functional Groups : The nitrofuryl group in Furazolidone is critical for antimicrobial activity, while benzyl and acyl groups in other derivatives facilitate chiral induction in asymmetric synthesis .

Physicochemical Properties

Property This compound Furazolidone 4-Benzyl-3-(3-methyl-butyryl) derivative
Melting Point/Decomposition Not reported 256–257°C (decomp.) Not reported
Solubility (Water) Likely low (alkyl substituents) 40 mg/L (pH 6) Low (lipophilic substituents)
log Kow Estimated >2 (alkyl chains) -0.04 Estimated ~3 (benzyl group)

Analysis :

  • Furazolidone’s higher water solubility (40 mg/L) aligns with its therapeutic use, whereas alkyl/aromatic derivatives exhibit lower solubility, favoring organic-phase reactions .

Q & A

What are the recommended synthetic routes for 3-Butyl-4-ethyl-1,3-oxazolidin-2-one?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions. A common approach is the acylation of a preformed oxazolidinone scaffold. For example:

Oxazolidinone precursor preparation : Start with a substituted oxazolidinone (e.g., 4-benzyl-1,3-oxazolidin-2-one) as a chiral auxiliary .

Alkylation/Acylation : Use n-BuLi to deprotonate the oxazolidinone at low temperatures (-78°C under argon), followed by reaction with alkyl halides or acyl chlorides (e.g., ethyl or butyryl chloride) to introduce substituents .

Purification : Column chromatography (hexanes/EtOAc gradients) or recrystallization ensures high purity .

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